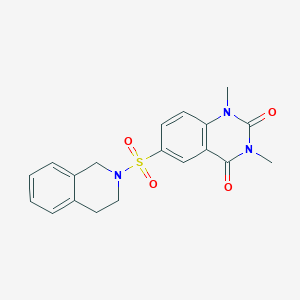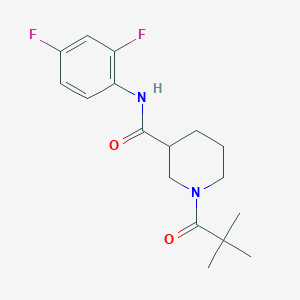![molecular formula C19H15NO3 B4507821 1,4-diphenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4507821.png)
1,4-diphenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Übersicht
Beschreibung
1,4-diphenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.10519334 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties
Research has identified derivatives of the chemical structure similar to 1,4-diphenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione, showcasing significant absorption and fluorescence properties. These compounds exhibit solvatochromism of absorption and a moderate positive solvatochromism of fluorescence, especially when substituted by strong electron-donating groups. This behavior is crucial for developing photoluminescent materials for electronic applications, such as in OLEDs or sensors. The observed fluorescence in polycrystalline solid-state across a wide range of the visible and near-infrared spectrum indicates potential for diverse applications in photonics and optoelectronics (Lun̆ák et al., 2011).
Conjugated Polymers
The compound's structural motif has been incorporated into conjugated polymers, significantly impacting photophysical properties and enhancing photochemical stability. These polymers, characterized by strong photoluminescence and good processability into thin films, are suitable for electronic applications. Their unique optical properties, combined with high solubility, make them ideal candidates for use in electronic devices, highlighting the compound's role in advancing materials science (Beyerlein & Tieke, 2000).
Synthetic Chemistry Applications
In synthetic chemistry, the structure has served as a key intermediate in the asymmetric reduction and synthesis of various derivatives. This illustrates its versatility as a building block in creating a wide array of compounds with potential pharmaceutical applications. The ability to undergo controlled reactions to yield highly enantiopure products is particularly valuable in the synthesis of active pharmaceutical ingredients (Periasamy et al., 2003).
Molecular Interactions and Catalysis
The structure's derivatives have also been explored for their unique molecular interactions, such as hydrogen bonding and π–π interactions, in the formation of complex molecular architectures. These interactions are fundamental in understanding molecular recognition processes and designing new materials with tailored properties. For example, the coordination of similar compounds with metals has revealed intricate binding modes, offering insights into the design of metal-organic frameworks (MOFs) and catalytic systems (Habarurema et al., 2019).
Eigenschaften
IUPAC Name |
1,4-diphenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-17-11-15(13-7-3-1-4-8-13)18-16(12-23-19(18)22)20(17)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODYPYQMKKIOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenyl)-1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinol](/img/structure/B4507753.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B4507762.png)
![2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4507767.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507780.png)

![ethyl 4-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4507797.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507800.png)
![N-(3-fluorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4507806.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4507809.png)
![benzyl [3-oxo-1-(4-propoxybenzoyl)-2-piperazinyl]acetate](/img/structure/B4507819.png)
![N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4507829.png)
![2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4507832.png)
